molecular formula C16H21BF4O3 B14020547 2-(3-Fluoro-4-isopropoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-Fluoro-4-isopropoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14020547
M. Wt: 348.1 g/mol
InChI Key: HTTBPBHDOFXNGJ-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-isopropoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a trifluoromethyl group, which can enhance the compound’s stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-4-isopropoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a boronic acid derivative with a suitable phenyl halide under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction conditions often require heating to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the boronic ester moiety, leading to the formation of boronic acids.

    Reduction: Reduction reactions can target the trifluoromethyl group, converting it to a methyl group under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a catalyst.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Halogenating agents or nitrating agents under acidic conditions.

Major Products

    Oxidation: Formation of boronic acids.

    Reduction: Formation of methyl-substituted derivatives.

    Substitution: Introduction of halogen, nitro, or other functional groups on the phenyl ring.

Scientific Research Applications

2-(3-Fluoro-4-isopropoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, facilitating the synthesis of complex organic molecules.

    Biology: Potential use in the development of bioactive molecules and pharmaceuticals due to its ability to introduce fluorine atoms, which can enhance biological activity.

    Medicine: Investigated for its role in drug discovery and development, particularly in the synthesis of fluorinated compounds with potential therapeutic benefits.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-isopropoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester moiety interacts with palladium catalysts to form a reactive intermediate, which then couples with an aryl halide to form a new carbon-carbon bond. The trifluoromethyl group can influence the reactivity and stability of the compound, enhancing its effectiveness in these reactions.

Comparison with Similar Compounds

Similar Compounds

  • (3-Fluoro-4-isopropoxy-5-(methylsulfonyl)phenyl)boronic acid
  • Methyl 3-fluoro-4-isopropoxy-5-(trifluoromethyl)benzoate

Uniqueness

Compared to similar compounds, 2-(3-Fluoro-4-isopropoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane offers unique advantages due to the presence of the trifluoromethyl group. This group can enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable tool in various scientific and industrial applications.

Properties

Molecular Formula

C16H21BF4O3

Molecular Weight

348.1 g/mol

IUPAC Name

2-[3-fluoro-4-propan-2-yloxy-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C16H21BF4O3/c1-9(2)22-13-11(16(19,20)21)7-10(8-12(13)18)17-23-14(3,4)15(5,6)24-17/h7-9H,1-6H3

InChI Key

HTTBPBHDOFXNGJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)OC(C)C)C(F)(F)F

Origin of Product

United States

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